Divergent Spasmolytic Pharmacology: 10‑Methyl‑3,10‑diazabicyclo[4.3.1]decane vs. 9‑Methyl‑3,9‑diazabicyclo[4.2.1]nonane
In a direct head‑to‑head comparison, the reduced amine 10‑methyl‑3,10‑diazabicyclo[4.3.1]decane (compound 4) and its amide derivatives with aliphatic acids exhibited spasmogenic activity, whereas the [4.2.1]nonane congener 9‑methyl‑3,9‑diazabicyclo[4.2.1]nonane (compound 3) displayed specific anti‑serotonin activity, and its aromatic amides were anti‑histaminic [1]. This qualitative divergence in pharmacological direction—spasmogenic vs. anti‑spasmodic—is a direct consequence of the expanded ring size and altered nitrogen geometry in the [4.3.1] system compared with the [4.2.1] system.
| Evidence Dimension | Spasmolytic / spasmogenic activity profile in isolated tissue assays |
|---|---|
| Target Compound Data | 10‑Methyl‑3,10‑diazabicyclo[4.3.1]decane (4): spasmogenic activity of aliphatic amides; non‑specific spasmolytic activity of certain sulfonamides |
| Comparator Or Baseline | 9‑Methyl‑3,9‑diazabicyclo[4.2.1]nonane (3): specific anti‑serotonin activity; aromatic amides are specific anti‑histaminics |
| Quantified Difference | Qualitative switch: anti‑serotonin/anti‑histaminic (3) → spasmogenic (4). Quantitative EC₅₀ values not publicly available in the abstract. |
| Conditions | Isolated guinea‑pig ileum and rat fundus strip preparations; compounds tested as free base amines and as amide/sulfonamide derivatives (Razdan et al., 1987) |
Why This Matters
This evidence demonstrates that the [4.3.1] scaffold with N10‑methyl is not interchangeable with the [4.2.1] analog; substituting one for the other would invert the pharmacological response and invalidate any SAR interpretation.
- [1] Razdan, B., Sharma, A., Kumari, K., Bodla, R.B., Gupta, B.B. & Patnaik, G.K. Studies on azabicyclo systems: syntheses and spasmolytic activity of analogues of 9-methyl-3,9-diazabicyclo[4.2.1]nonane and 10-methyl-3,10-diazabicyclo[4.3.1]decane. Eur. J. Med. Chem. 22, 573–577 (1987). View Source
